molecular formula C₂₆H₂₇D₄ClN₂O₅S B1141208 Zuclopenthixol-d4 Succinate Salt CAS No. 1246833-97-5

Zuclopenthixol-d4 Succinate Salt

Cat. No. B1141208
M. Wt: 523.08
InChI Key:
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Description

Synthesis Analysis

The synthesis of zuclopenthixol-d4 Succinate Salt and its analogs typically involves complex organic synthesis routes. For instance, the synthesis of d4-succinic anhydride from succinic anhydride and d1-acetic acid, a related compound, indicates the potential synthetic pathway for incorporating deuterium into succinate derivatives. This method, catalyzed by sodium acetate, suggests that zuclopenthixol-d4 Succinate Salt could be synthesized through similar base and solvent-catalyzed reactions, emphasizing the importance of enolization processes in achieving the desired deuteration (Stella, 1973).

Molecular Structure Analysis

While direct details on the molecular structure of Zuclopenthixol-d4 Succinate Salt are not provided, the study of related compounds such as lanthanide-organic coordination polymeric networks provides insight into how succinate ions can coordinate with metals to form complex structures. This information is pertinent when considering the molecular structure of Zuclopenthixol-d4 Succinate Salt, as it may exhibit similar coordination behavior depending on its specific synthesis and the nature of its molecular interactions (Manna et al., 2006).

Chemical Reactions and Properties

Chemical reactions involving zuclopenthixol and its derivatives often highlight the compound's oxidative behavior and its analytical determination in various matrices. For example, the oxidative voltammetric behavior of zuclopenthixol at a glassy carbon electrode demonstrates its electrochemical properties, which could be relevant to understanding the chemical reactivity of its d4 succinate salt derivative (Şentürk et al., 2000).

Physical Properties Analysis

The physical properties of zuclopenthixol-d4 Succinate Salt can be inferred from studies on similar compounds, where hydrothermal synthesis methods yield diverse coordination polymers with unique physical characteristics. These studies provide a foundation for understanding the potential physical properties of zuclopenthixol-d4 Succinate Salt, including its solubility, crystallinity, and thermal stability (Montney et al., 2007).

Chemical Properties Analysis

Analyzing the chemical properties of zuclopenthixol-d4 Succinate Salt requires an understanding of its interaction with biological systems and its stability under various conditions. Studies on zuclopenthixol and its metabolites highlight the importance of accurately quantifying and characterizing the drug and its derivatives, which is critical for understanding the chemical properties of zuclopenthixol-d4 Succinate Salt (Hansen & Hansen, 1994).

Scientific Research Applications

Pharmacological Efficacy and Clinical Applications

Zuclopenthixol, an antipsychotic medication, has been extensively studied for its efficacy in managing aggression and psychotic symptoms. Its application extends to treating behavioral disturbances in mentally retarded children and adolescents, indicating its broad therapeutic potential across various age groups and mental health conditions. Notably, studies have shown that zuclopenthixol can effectively reduce severe behavioral disturbances, including hyperactivity, aggressive behavior, and temper tantrums (Spivak et al., 2001).

Metabolic Pathways and Genetic Influence

Research has delved into the metabolic pathways of zuclopenthixol, highlighting the role of cytochrome P450 enzymes in its metabolism. The influence of genetic polymorphisms, particularly in the CYP2D6 enzyme, on zuclopenthixol plasma levels and side effects has been a significant focus. This has implications for personalized medicine, as understanding a patient's CYP2D6 genotype could inform dosing and minimize side effects, enhancing the therapeutic efficacy of zuclopenthixol (Stahl, 2010).

Clinical Trials and Dosage Forms

Clinical trials comparing various formulations of zuclopenthixol, including oral and depot injections, have provided insights into its clinical effectiveness and safety profile. These studies contribute to the understanding of how different dosage forms can be used to manage conditions like schizophrenia, offering flexibility in treatment approaches based on patient needs and preferences (Gibson et al., 2012).

Therapeutic Drug Monitoring and Safety

The relationship between zuclopenthixol plasma concentrations, dosing strategies, and the occurrence of side effects such as extrapyramidal symptoms and tardive dyskinesia has been explored. These studies underscore the importance of therapeutic drug monitoring in optimizing treatment outcomes and minimizing adverse effects, especially in populations with varying metabolic capacities (Jaanson et al., 2002).

Safety And Hazards

For detailed safety and hazard information, please refer to the Safety Data Sheet provided by the manufacturer .

Future Directions

As a research tool, Zuclopenthixol-d4 Succinate Salt has potential applications in various research areas such as Neurology, Pain, and Inflammation . Its use in these areas could lead to new insights and advancements.

properties

CAS RN

1246833-97-5

Product Name

Zuclopenthixol-d4 Succinate Salt

Molecular Formula

C₂₆H₂₇D₄ClN₂O₅S

Molecular Weight

523.08

synonyms

4-[(3Z)-3-(2-Chloro-9H-thioxanthen-9-ylidene)propyl]-1-piperazineethanol-d4 Succinate;  (Z)-Clopenthixol-d4 Succinate;  Cisordinol-d4;  Succinate Clopixol-d4 Succinate;  cis-(Z)-Clopenthixol-d4 Succinate;  cis-Clopenthixol-d4 Succinate;  α-Clopenthixol-d4

Origin of Product

United States

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